3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid
Overview
Description
“3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid” is a chemical compound that falls under the category of amide derivatives . It is synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .
Synthesis Analysis
The synthesis of this compound involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent . This process yields a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis. The condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids leads to the formation of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives .Scientific Research Applications
Pharmacological Importance of Related Compounds
- Syringic Acid (SA) , a phenolic compound with methoxy groups, shows a wide range of therapeutic applications including diabetes, cardiovascular diseases (CVDs), cancer, and cerebral ischemia prevention. It possesses antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, attributed to its strong antioxidant activity which may offer insights into similar potential applications of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid (Cheemanapalli et al., 2018).
Industrial Applications of Phenolic Compounds
- Phosphonic Acid Functional Group : Employed across various applications due to its bioactive properties, phosphonic acids are used in drug development, bone targeting, and the design of supramolecular materials. This reflects the broad utility of compounds with specific functional groups in both biomedical and industrial fields (Sevrain et al., 2017).
Antioxidant and Anti-cancer Activities
- Cinnamic Acid Derivatives : These compounds have been explored for their anticancer potentials due to their rich medicinal tradition. The research on cinnamic acid derivatives emphasizes the possibility of 3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid and related compounds in cancer research and therapy (De, Baltas, & Bedos-Belval, 2011).
Environmental and Catalytic Applications
- Biodegradation of Ether Compounds : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial capacities to degrade ether compounds, which could be relevant for environmental remediation involving similar compounds (Thornton et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylboronic acid , are known to be mild Lewis acids and are commonly used in organic synthesis .
Mode of Action
It is known that compounds with a tert-butoxycarbonyl group are often used in organic synthesis as they can protect amine groups during reactions . The tert-butoxycarbonyl group can be removed later under acidic conditions .
Biochemical Pathways
Related compounds, such as phenylboronic acid , are known to participate in various organic synthesis reactions .
Result of Action
Compounds with similar structures are often used in organic synthesis, suggesting that this compound may also have utility in this area .
properties
IUPAC Name |
3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHHPNRENCUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butoxycarbonylamino-3-(2-methoxy-phenyl)-propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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